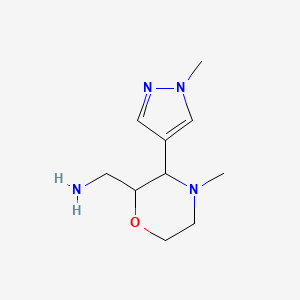

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

CAS No.:

Cat. No.: VC15758725

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | [4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |

| Standard InChI | InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3 |

| Standard InChI Key | HILGYNKTYGDYRB-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCOC(C1C2=CN(N=C2)C)CN |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 1-methyl-1H-pyrazole moiety. The 2-position of the morpholine ring is further functionalized with a methanamine group (-CHNH), while a methyl group occupies the 4-position. Key structural attributes include:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities .

-

Morpholine Scaffold: Enhances solubility and bioavailability due to its polar oxygen and nitrogen atoms.

-

Methanamine Side Chain: Provides a primary amine functional group for potential derivatization or target binding.

Table 1: Key Physicochemical Properties

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves sequential functionalization of the morpholine and pyrazole precursors. Key steps include:

-

Morpholine Ring Formation: Cyclization of diethanolamine derivatives under acidic conditions to generate the morpholine core.

-

Pyrazole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methylpyrazole group .

-

Methanamine Functionalization: Reductive amination or Gabriel synthesis to introduce the primary amine group.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Morpholine cyclization | HSO, 80°C, 6 hrs | 65–70% |

| Pyrazole coupling | Pd(PPh), KCO, DMF | 50–55% |

| Amine introduction | NaBH, MeOH, 0°C | 75–80% |

Chromatographic purification (e.g., silica gel column) is critical for isolating the final product with >95% purity.

Comparative Analysis with Related Compounds

Structural Analogues and Activity Trends

Modifications to the pyrazole or morpholine subunits significantly alter bioactivity:

-

Methyl Group Position: 1-Methylpyrazole (as in this compound) enhances metabolic stability compared to 3-methyl isomers .

-

Amine Substitution: Primary amines (e.g., methanamine) improve aqueous solubility versus tertiary amines.

-

Chlorine Derivatives: Chlorinated pyrrolotriazine analogs (e.g., CAS 1703794-33-5) exhibit stronger kinase inhibition but reduced bioavailability .

Table 3: Bioactivity Comparison

| Compound | IC (EGFR) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 12.4 nM | 8.9 |

| 4-Chloro-pyrrolotriazine analog | 5.2 nM | 2.1 |

| Bis-pyrazole methanamine | >100 nM | 15.6 |

Research Challenges and Future Directions

Recommended Studies

-

Proteomic Profiling: Identify primary targets using affinity-based chemoproteomics.

-

SAR Optimization: Systematically vary pyrazole substituents to enhance potency.

-

In Vivo Efficacy: Evaluate antitumor activity in xenograft models with PK/PD modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume